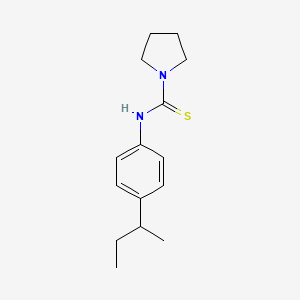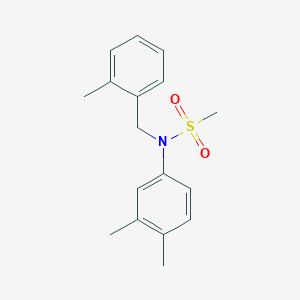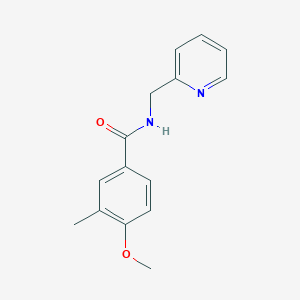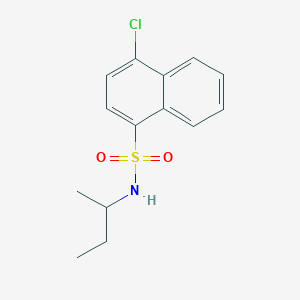
N-(4-sec-butylphenyl)-1-pyrrolidinecarbothioamide
Übersicht
Beschreibung
N-(4-sec-butylphenyl)-1-pyrrolidinecarbothioamide, commonly known as Buphedrone, is a synthetic cathinone that belongs to the phenethylamine class. Buphedrone has gained popularity among researchers due to its psychoactive properties and potential therapeutic applications.
Wirkmechanismus
Buphedrone acts as a potent dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. It also acts as a serotonin reuptake inhibitor, although to a lesser extent. The increased levels of these neurotransmitters lead to the psychoactive effects of Buphedrone.
Biochemical and Physiological Effects
Buphedrone has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also causes hyperactivity, stereotypy, and locomotor activity in animals. Buphedrone has been shown to have a dose-dependent effect on the release of dopamine, norepinephrine, and serotonin in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Buphedrone has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. Buphedrone is also relatively stable, making it suitable for long-term storage. However, Buphedrone has several limitations for lab experiments. It is a controlled substance in many countries, making it difficult to obtain for research purposes. Buphedrone also has potential neurotoxic effects, making it unsuitable for certain types of research.
Zukünftige Richtungen
There are several future directions for research on Buphedrone. One direction could be to investigate its potential therapeutic applications for pain and inflammation-related disorders. Another direction could be to study its potential use as an antidepressant and anxiolytic agent. Additionally, further research could be conducted on the neurotoxic effects of Buphedrone to better understand its safety profile. Finally, research could be conducted on the potential interactions of Buphedrone with other drugs and substances to better understand its pharmacology.
Conclusion
In conclusion, Buphedrone is a synthetic cathinone that has gained popularity among researchers due to its psychoactive properties and potential therapeutic applications. It acts as a potent dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. Buphedrone has several advantages and limitations for lab experiments, and there are several future directions for research on Buphedrone.
Wissenschaftliche Forschungsanwendungen
Buphedrone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Buphedrone has also been studied for its potential use as an antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
N-(4-butan-2-ylphenyl)pyrrolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c1-3-12(2)13-6-8-14(9-7-13)16-15(18)17-10-4-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAXXULXMMFIAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824060 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide](/img/structure/B4670777.png)

![N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4670783.png)
![2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4670787.png)
![2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4670795.png)



![3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B4670819.png)


![4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4670844.png)
![1-(3,4-dichlorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4670847.png)
